molecular formula C9H16ClN B13156196 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13156196
M. Wt: 173.68 g/mol
InChI Key: YXRPPXKTZSSRLU-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-8-azabicyclo[321]octane is a bicyclic compound that features a unique structure with a chlorine atom attached to an ethyl group, which is further connected to an azabicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds with high efficiency and complete diastereoselectivity.

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to engage in specific chemical reactions that can modulate biological activities. For example, its ability to undergo cycloaddition reactions can lead to the formation of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloroethyl)-8-azabicyclo[3.2.1]octane stands out due to its specific chlorine substitution and the azabicyclo[3.2.1]octane framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H16ClN

Molecular Weight

173.68 g/mol

IUPAC Name

3-(2-chloroethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16ClN/c10-4-3-7-5-8-1-2-9(6-7)11-8/h7-9,11H,1-6H2

InChI Key

YXRPPXKTZSSRLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CCCl

Origin of Product

United States

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